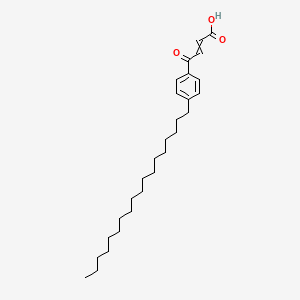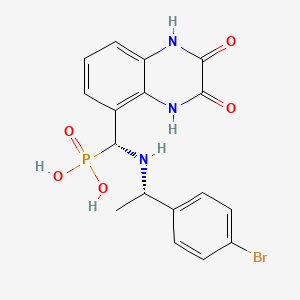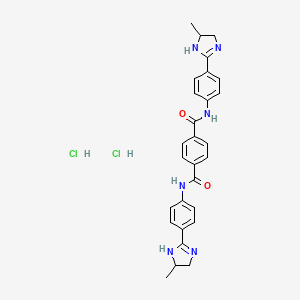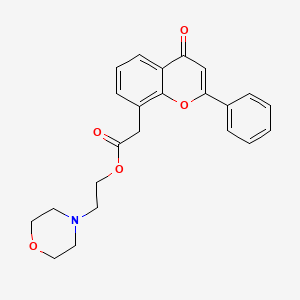
Lofexidine hydrochloride
Overview
Description
Lofexidine hydrochloride is a non-opioid, centrally acting alpha2-adrenergic receptor agonist. It was initially developed for the treatment of hypertension but is now primarily used to alleviate symptoms of opioid withdrawal . The compound is known for its ability to reduce the release of norepinephrine, which helps in managing withdrawal symptoms such as chills, sweating, stomach cramps, muscle pain, and runny nose .
Mechanism of Action
Target of Action
Lofexidine hydrochloride primarily targets the alpha-2 adrenergic receptors in the brain . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine .
Mode of Action
As an alpha-2 adrenergic receptor agonist , lofexidine binds to these receptors, reducing the release of the neurotransmitter norepinephrine . This action helps to lower an overactive nervous system, causing muscles to relax and blood vessels to widen, which in turn reduces blood pressure .
Biochemical Pathways
The binding of lofexidine to alpha-2 adrenergic receptors triggers a series of biochemical reactions that lead to a decrease in norepinephrine release . This reduction in norepinephrine levels can help alleviate symptoms associated with acute withdrawal from opioids .
Pharmacokinetics
Lofexidine exhibits high oral bioavailability, with more than 90% of the drug being absorbed after oral administration . It is metabolized in the liver through glucuronidation . The elimination half-life of lofexidine is approximately 11 hours , and it is excreted through the kidneys .
Result of Action
The action of lofexidine results in a reduction of symptoms associated with opioid withdrawal. These symptoms include abdominal pain, nausea, diarrhea, mydriasis, lacrimation, and piloerection . By reducing the release of norepinephrine, lofexidine helps to lower the overactivity of the nervous system, leading to muscle relaxation and a reduction in blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lofexidine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-(2,6-dichlorophenoxy)propionate with ethylenediamine in the presence of aluminum isopropoxide in toluene under an inert atmosphere . The reaction mixture is then heated to 105°C and stirred until completion. The resulting product is treated with hydrogen chloride in isopropyl alcohol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves batch reactors, evaporators, and filtration units. The crude lofexidine is purified using an extractor, followed by filtration and mixing with hydrochloric acid to produce the pharmaceutically active salt form .
Chemical Reactions Analysis
Types of Reactions
Lofexidine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imidazoline ring and the dichlorophenoxy moiety .
Common Reagents and Conditions
Substitution Reactions: Ethylenediamine and aluminum isopropoxide are commonly used reagents in the synthesis of this compound.
Reaction Conditions: Reactions are typically carried out under inert atmospheres and involve heating to specific temperatures to ensure completion.
Major Products
The major product formed from these reactions is this compound itself, which is obtained in high purity through careful control of reaction conditions and purification steps .
Scientific Research Applications
Lofexidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha2-adrenergic receptor agonist used for similar purposes but with a higher risk of causing low blood pressure.
Methadone: An opioid agonist used for opioid withdrawal but with a different mechanism of action and potential for dependence.
Uniqueness
Lofexidine hydrochloride is unique in its ability to manage opioid withdrawal symptoms without being an opioid itself. It has a higher affinity for alpha2A receptors, resulting in fewer cardiovascular side effects compared to clonidine .
Properties
IUPAC Name |
2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHMKBNNNZGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31036-80-3 (Parent) | |
| Record name | Lofexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020781 | |
| Record name | Lofexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21498-08-8 | |
| Record name | Lofexidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21498-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lofexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lofexidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lofexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOFEXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47G1SDI1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)


![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)





![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)


![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)
